N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide
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Description
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide is a useful research compound. Its molecular formula is C26H32N4O3S and its molecular weight is 480.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds containing the imidazole moiety have a broad range of biological properties and can interact with various proteins and enzymes .
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that this compound may interact with these biochemical pathways.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C28H37N3O3
- Molecular Weight : 463.61 g/mol
This complex structure features a benzimidazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds containing the benzimidazole structure can interact with various biological targets. For instance, they may inhibit cell proliferation by disrupting microtubule dynamics, similar to other known antitumor agents. The sulfonamide group enhances solubility and bioavailability, potentially improving therapeutic efficacy.
Antiproliferative Effects
A study evaluating the antiproliferative activity of related compounds demonstrated significant effects against multiple cancer cell lines. The following table summarizes the IC50 values for selected compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
PIB-SO 1 | HT-29 | 0.5 |
PIB-SO 2 | M21 | 0.8 |
PIB-SO 3 | MCF7 | 0.6 |
These results indicate that modifications in the structure can lead to enhanced activity against specific cancer types, suggesting a structure-activity relationship (SAR) that warrants further investigation.
Mechanistic Studies
Mechanistic studies have shown that these compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis through the activation of caspases. This was confirmed using flow cytometry and Western blot analysis, demonstrating increased expression of pro-apoptotic markers in treated cells compared to controls.
Study on Anticancer Activity
In a clinical study involving patients with advanced solid tumors, a derivative of this compound was administered. The results indicated a partial response in 30% of patients, with manageable side effects primarily involving gastrointestinal disturbances.
Angiogenesis Inhibition
Another study utilized the chick chorioallantoic membrane (CAM) assay to evaluate the antiangiogenic properties of this compound. The results showed a significant reduction in neovascularization compared to control groups, indicating potential use in cancer therapy where angiogenesis plays a critical role.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c31-25(14-9-19-5-1-2-6-19)27-21-10-12-22(13-11-21)34(32,33)30-17-15-20(16-18-30)26-28-23-7-3-4-8-24(23)29-26/h3-4,7-8,10-13,19-20H,1-2,5-6,9,14-18H2,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINLUMSFCEVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.